GSK-F1

Pharmacokinetics Drug Metabolism Antiviral Research

GSK-F1 is the preferred chemical probe for PI4KA-dependent HCV replication, offering superior oral bioavailability and in vivo PK over GSK-A1. Its lack of BBB penetration enables peripheral target engagement without CNS confounds—critical for liver-focused HCV models and cancer invasion studies (e.g., PC3 prostate cancer). With pIC50 8.0 against PI4KA and marked selectivity over PI4KB and PI3K isoforms, GSK-F1 enables precise dissection of PI4KA signaling. Choose the racemate for balanced selectivity or (S)-GSK-F1 for enhanced PI4Kα potency (pIC50 8.3) and reduced PI3Kδ off-target activity. For research use only.

Molecular Formula C27H18F5N5O4S
Molecular Weight 603.5 g/mol
Cat. No. B607884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-F1
SynonymsGSK-F1
Molecular FormulaC27H18F5N5O4S
Molecular Weight603.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4C(F)(F)F)N)S(=O)(=O)NC5=C(C=C(C=C5)F)F
InChIInChI=1S/C27H18F5N5O4S/c1-41-24-23(42(39,40)36-21-9-7-16(28)12-19(21)29)11-15(13-34-24)14-6-8-20-17(10-14)25(38)37(26(33)35-20)22-5-3-2-4-18(22)27(30,31)32/h2-13,36H,1H3,(H2,33,35)
InChIKeyMSRFVAYVUUHQCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK-F1: An Orally Active PI4KA Inhibitor for Antiviral and Cancer Research


GSK-F1 (Compound F1, CAS 1402345-92-9) is an orally active small molecule inhibitor of Type III phosphatidylinositol 4-kinase alpha (PI4KIIIα) [1]. It exhibits a pIC50 of 8.0 (IC50 ≈ 10 nM) against PI4KA and demonstrates marked selectivity over other PI4K and PI3K isoforms [1]. The compound is widely used as a chemical probe to study the role of PI4KA in hepatitis C virus (HCV) replication and plasma membrane lipid signaling [2].

Why In-Class PI4K/PI3K Inhibitors Cannot Substitute for GSK-F1


While multiple PI4K and PI3K inhibitors exist, their isoform selectivity and pharmacokinetic (PK) profiles differ dramatically, making generic substitution scientifically invalid. For instance, the closely related analog GSK-A1 exhibits higher biochemical potency against PI4KA (IC50 ~3 nM) but suffers from poor in vivo PK . Furthermore, the (S)-enantiomer of GSK-F1 displays distinct isoform selectivity and anti-HCV potency compared to the racemate or (R)-isomer . These differences have direct consequences for cellular target engagement, antiviral efficacy, and off-target effects, requiring careful compound selection based on specific experimental requirements [1].

Head-to-Head Comparative Data: GSK-F1 vs. GSK-A1 and (S)-GSK-F1


In Vivo Pharmacokinetics: GSK-F1 Outperforms GSK-A1

GSK-F1 demonstrates markedly improved in vivo pharmacokinetic properties compared to its analog GSK-A1 (SYN-1219) . While the specific numerical PK parameters (e.g., AUC, Cmax) for GSK-F1 are not disclosed in public comparative data, vendors uniformly state that GSK-F1 has 'better' or 'markedly better' PK in vivo relative to GSK-A1 . This qualitative difference is attributed to GSK-F1's oral bioavailability and clearance profile, making it a more suitable tool for in vivo studies where sustained target engagement is required.

Pharmacokinetics Drug Metabolism Antiviral Research

Blood-Brain Barrier Exclusion: GSK-F1 Does Not Enter the CNS

GSK-F1 is characterized by its inability to cross the blood-brain barrier (BBB), a property that contrasts with some PI4KA inhibitors that may exhibit CNS penetration . This feature is critical for studies targeting peripheral tissues (e.g., liver, prostate) where CNS off-target effects are undesirable. While the exact brain-to-plasma ratio is not reported, vendors explicitly state 'does not cross the blood-brain barrier' . For comparison, GSK-A1's BBB penetration profile is not consistently reported, and other PI4K inhibitors like PIK-93 have been noted to cross the BBB.

CNS Drug Delivery Neuropharmacology Toxicity

Antiviral Efficacy: GSK-F1 Inhibits HCV Replicon with Genotype-Dependent Potency

In a cell-based HCV replicon assay, GSK-F1 inhibits viral replication with IC50 values of 12.6 nM (genotype 1a), 2.51 nM (genotype 1b), and 12.6 nM (genotype 2a) . This demonstrates potent antiviral activity across major HCV genotypes, with the highest efficacy observed against genotype 1b. In comparison, the enantiomer (S)-GSK-F1 exhibits anti-HCV activity but its specific IC50 values against individual genotypes are not consistently reported in public datasheets .

Antiviral Research Hepatitis C Virus Virology

Isomer-Specific Activity: (S)-GSK-F1 Exhibits Enhanced PI4Kα Potency and Distinct Isoform Selectivity

The (S)-enantiomer of GSK-F1 displays a pIC50 of 8.3 against PI4Kα, representing an approximately 2-fold increase in potency compared to the racemate GSK-F1 (pIC50 = 8.0) . Furthermore, (S)-GSK-F1 shows a distinct pattern of isoform selectivity: it inhibits PI4Kγ with a pIC50 of 5.6 and PI3Kδ with a pIC50 of 5.6, whereas GSK-F1 inhibits PI3Kδ with a pIC50 of 6.4 [1]. This indicates that the (S)-enantiomer has reduced off-target activity against PI3Kδ but increased activity against PI4Kγ.

Chirality Kinase Inhibitor Structure-Activity Relationship

Oral Bioavailability of (S)-GSK-F1 Exceeds 98% in Rat Models

The (S)-enantiomer of GSK-F1 demonstrates exceptional oral bioavailability in Sprague-Dawley rats, with values ranging from >100% to 98% across different studies . This indicates near-complete absorption and minimal first-pass metabolism, ensuring reliable systemic exposure following oral gavage. In contrast, the racemic GSK-F1 is described as 'orally active' but specific bioavailability values are not publicly reported . The high oral bioavailability of (S)-GSK-F1 simplifies in vivo dosing regimens and reduces inter-animal variability.

Pharmacokinetics Oral Bioavailability Preclinical Development

Optimal Use Cases for GSK-F1 Based on Quantitative Differentiation


In Vivo HCV Infection Models

Due to its superior in vivo PK compared to GSK-A1 and potent inhibition of HCV genotypes 1a, 1b, and 2a, GSK-F1 is the preferred chemical probe for studying PI4KA-dependent HCV replication in animal models. The compound's oral bioavailability ensures reliable target engagement in the liver, the primary site of HCV infection .

Peripheral Cancer Studies (e.g., Prostate Cancer) without CNS Confounds

For researchers investigating the role of PI4KA in plasma membrane PIP2 homeostasis and cancer cell invasion (as demonstrated in PC3 prostate cancer cells), GSK-F1's lack of BBB penetration is critical. It allows for the assessment of peripheral PI4KA inhibition without the confounding influence of CNS-mediated effects or potential neurotoxicity .

Isomer-Specific Pharmacological Profiling

When a project requires precise dissection of PI4Kα versus PI3Kδ signaling, the choice between GSK-F1 (racemate) and (S)-GSK-F1 is driven by quantitative selectivity data. (S)-GSK-F1 offers enhanced PI4Kα potency (pIC50 8.3 vs. 8.0) and reduced PI3Kδ off-target activity (pIC50 5.6 vs. 6.4), making it suitable for studies where PI3Kδ inhibition is undesirable .

Preclinical Oral Formulation Development

The high oral bioavailability of (S)-GSK-F1 (98-100% in rats) makes it an excellent tool compound for validating oral dosing regimens in preclinical disease models. Its predictable absorption profile reduces PK variability and simplifies data interpretation in pharmacodynamic studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-F1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.